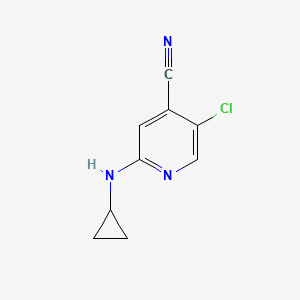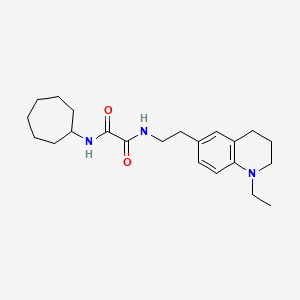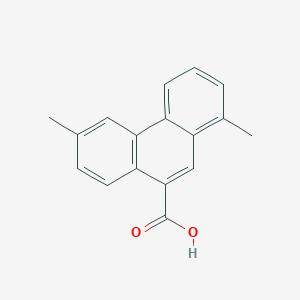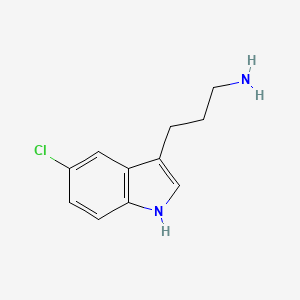
2,3,5,6-tetramethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5,6-tetramethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide, also known as TMB-6, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of quinolines, which are known for their diverse biological activities. TMB-6 has shown promise in various scientific research studies, particularly in the field of cancer and inflammation.
Aplicaciones Científicas De Investigación
Antitumor Activity : Novel tetrahydroquinoline derivatives bearing the sulfonamide moiety, including 2,3,5,6-tetramethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide, have shown potential as antitumor agents. In a study by Alqasoumi et al. (2010), these compounds were evaluated for their in vitro antitumor activity and were found to be more potent than the reference drug Doxorubicin (Alqasoumi et al., 2010).
Synthesis of Quinazoline Derivatives : The compound has been used in the synthesis of novel quinazoline derivatives. For example, El-hamid and Ismail (2004) described the synthesis of acyclo-4-[quinazolin-3-yl]benzenesulfonamide non-nucleosides, which are analogues to known pharmaceutical compounds (El-hamid & Ismail, 2004).
Aza Diels-Alder Reaction : This compound has been involved in the aza Diels-Alder reaction to produce tetrahydroquinazoline derivatives, as investigated by Cremonesi et al. (2010). This research provides insights into the chemical behavior and structural characterization of these compounds (Cremonesi, Croce & Gallanti, 2010).
Antimicrobial Applications : Research has been conducted to explore the antimicrobial properties of quinoline derivatives with a sulfonamide moiety. For example, a 2019 study synthesized new compounds of quinoline clubbed with sulfonamide to be used as antimicrobial agents (Biointerface Research in Applied Chemistry, 2019).
Catalysis in Chemical Synthesis : The compound has been utilized in the synthesis of half-sandwich ruthenium complexes containing aromatic sulfonamides with pyridinyl rings. These complexes were evaluated as catalysts for transfer hydrogenation of acetophenone derivatives, showcasing their efficiency in catalysis (Dayan et al., 2013).
Carbonic Anhydrase Inhibitors : The compound has been studied as a potential inhibitor of human carbonic anhydrases (hCAs). Bruno et al. (2017) designed a novel series of benzenesulfonamides to improve selectivity toward druggable isoforms of hCAs (Bruno et al., 2017).
Propiedades
IUPAC Name |
2,3,5,6-tetramethyl-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-11-9-12(2)14(4)19(13(11)3)25(23,24)21-16-6-7-17-15(10-16)5-8-18(22)20-17/h6-7,9-10,21H,5,8H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDQLSQMRDJJOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)CC3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[6-(4-bromophenyl)-2-oxo-2H-pyran-3-yl]-2-thiophenecarboxamide](/img/structure/B2640585.png)
![5-Chloro-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B2640588.png)

![4-chloro-N'-[(1Z)-(4-{2-[4-(trifluoromethyl)piperidin-1-yl]ethoxy}phenyl)methylidene]benzohydrazide](/img/structure/B2640593.png)

![4-Bromo-1-[[1-(2-phenylethylsulfonyl)azetidin-3-yl]methyl]pyrazole](/img/structure/B2640596.png)
![naphthalen-2-yl(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2640597.png)

![2-[(4-methylbenzyl)thio]-5-(4-pyridinyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2640601.png)


![1'-(2-Chlorobenzenesulfonyl)-4,5-dimethyl-1',2'-dihydrospiro[1,3-dioxolane-2,3'-indole]-2'-one](/img/structure/B2640606.png)
![1-[1-(2,5-Dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone](/img/structure/B2640607.png)
